molecular formula C21H26N2O4 B138978 11-Hydroxyyohimbine CAS No. 140405-13-6

11-Hydroxyyohimbine

Número de catálogo: B138978
Número CAS: 140405-13-6
Peso molecular: 370.4 g/mol
Clave InChI: MIUYYRGOYGWVDO-JHZUCGOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-Hydroxyyohimbine, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroscientific Applications

Imaging of α2-Adrenoceptors
The use of 11C-labeled 11-hydroxyyohimbine in positron emission tomography (PET) imaging has been explored for mapping α2-adrenoceptors in the human brain. This application is crucial for understanding the distribution and density of these receptors, which are implicated in various neurological disorders . The ability of 11C-11-hydroxyyohimbine to cross the blood-brain barrier makes it a valuable tool for neuroimaging studies aimed at elucidating the role of adrenergic signaling in brain function.

Case Studies and Clinical Insights

Clinical Trials and Efficacy
Clinical trials involving yohimbine have provided insights into the efficacy of its metabolites. For instance, a study indicated that patients receiving yohimbine experienced improved erectile function with minimal side effects when dosed appropriately. The metabolite this compound was noted to have a significantly higher area under the curve (AUC) when administered orally compared to yohimbine itself, suggesting better bioavailability and prolonged action .

Comparative Data Table

Application Mechanism Evidence/Study Reference
Erectile Dysfunctionα2-Adrenergic receptor antagonism
Weight ManagementEnhanced lipolysis via sympathetic activation
NeuroimagingMapping α2-adrenoceptors using PET

Análisis De Reacciones Químicas

Enzymatic Formation and Metabolic Pathways

11-Hydroxyyohimbine is synthesized via hepatic cytochrome P450 (CYP)-mediated oxidation of yohimbine:

Reaction:

YohimbineCYP2D6 CYP3A411 Hydroxyyohimbine+Minor metabolites e g 10 Hydroxyyohimbine \text{Yohimbine}\xrightarrow{\text{CYP2D6 CYP3A4}}\text{11 Hydroxyyohimbine}+\text{Minor metabolites e g 10 Hydroxyyohimbine }

Key Characteristics:

  • Primary Enzymes : CYP2D6 (dominant) and CYP3A4 (secondary) drive 11-hydroxylation .

  • Genetic Variability : Polymorphisms in CYP2D6 lead to 1,000-fold interindividual variation in metabolite production; ~10% of Europeans lack functional CYP2D6, resulting in undetectable plasma this compound .

  • Reaction Specificity : The 11-hydroxy derivative retains α2-adrenoreceptor antagonism but with reduced binding affinity compared to yohimbine (compensated by lower plasma protein binding) .

Table 1: Comparative Pharmacokinetics of Yohimbine and this compound

ParameterYohimbineThis compound
Bioavailability 10–90% (variable) Not directly measured
AUC (oral) 0.5–106 μg·min/mL 39–152 μg·min/mL
Half-life (t₁/₂) 0.6–1.2 hours ~2× longer than parent
**Plasma Protein BindingHigh (~82%) Lower (~70%)
Renal Excretion <1% unchanged 0.3% of dose
  • Metabolic Stability : this compound exhibits a longer elimination half-life, contributing to prolonged α2-adrenoreceptor blockade despite lower receptor affinity .

  • Active Transport : No evidence of efflux transporters (e.g., P-gp) affecting its distribution .

Downstream Reactivity and Byproducts

This compound undergoes further phase II metabolism:

  • Glucuronidation : Catalyzed by UGT enzymes to form water-soluble conjugates for renal excretion .

  • Oxidative Pathways : Minor conversion to inactive quinone derivatives under oxidative stress, though this route is poorly characterized .

Table 2: Impact of CYP2D6 Genotypes on this compound Production

GenotypeMetabolic PhenotypePlasma [this compound]Clinical Implications
CYP2D6 Wild-TypeExtensive metabolizerHighReduced yohimbine-related side effects
CYP2D6 Poor MetabolizerLow/NoneUndetectableExaggerated sympathetic response
  • Ethnic disparities: 17% of Europeans lack detectable this compound post-dose, compared to <2% in Asian populations .

Analytical Detection Methods

  • LC-MS/MS : Quantifies plasma this compound with LOD ≈ 0.1 ng/mL .

  • NMR Spectroscopy : Confirms structural integrity via characteristic shifts (e.g., δ 3.31–3.51 ppm for hydroxyl protons) .

Functional Implications

  • Receptor Dynamics : Despite lower α2-adrenoreceptor affinity, this compound amplifies noradrenergic signaling by displacing endogenous ligands more effectively than yohimbine .

  • Clinical Relevance : Contributes to yohimbine’s vasodilatory and anxiogenic effects, particularly in CYP2D6 extensive metabolizers .

This synthesis highlights the centrality of this compound in yohimbine’s pharmacological profile, emphasizing enzymatic, genetic, and kinetic factors governing its reactivity. Further studies are needed to elucidate its role in drug-drug interactions and long-term metabolic fate.

Propiedades

Número CAS

140405-13-6

Fórmula molecular

C21H26N2O4

Peso molecular

370.4 g/mol

Nombre IUPAC

methyl (1S,15R,18S,19R,20S)-6,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-27-21(26)19-15-9-17-20-14(13-4-3-12(24)8-16(13)22-20)6-7-23(17)10-11(15)2-5-18(19)25/h3-4,8,11,15,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,15-,17-,18-,19+/m0/s1

Clave InChI

MIUYYRGOYGWVDO-JHZUCGOESA-N

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

SMILES isomérico

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

SMILES canónico

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

Key on ui other cas no.

140405-13-6

Sinónimos

11-hydroxy-yohimbine
11-hydroxyyohimbine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.